(R)-Tamsulosin-d3 Hydrochloride is a deuterated analog of Tamsulosin, a medication primarily used for the treatment of benign prostatic hyperplasia (BPH). The incorporation of deuterium atoms into the molecular structure of Tamsulosin can potentially modify its pharmacokinetic properties, making it a valuable compound for scientific research. This compound is utilized in studies aimed at understanding drug metabolism and efficacy variations due to deuterium substitution.
(R)-Tamsulosin-d3 Hydrochloride is classified as a pharmaceutical compound and falls under the category of alpha-1 adrenergic receptor antagonists. It selectively targets the alpha-1A and alpha-1B adrenergic receptors, which are predominantly located in the prostate and bladder. The compound is derived from Tamsulosin through a synthetic process that incorporates deuterium, enhancing its utility in pharmacological studies.
The synthesis of (R)-Tamsulosin-d3 Hydrochloride involves several key steps:
The synthesis typically requires specific conditions:
The molecular formula of (R)-Tamsulosin-d3 Hydrochloride can be represented as C_20H_24D_3N_3O_4S·HCl, where D denotes deuterium. The compound's structure includes:
This structural configuration is crucial for its interaction with adrenergic receptors, influencing its pharmacological activity.
(R)-Tamsulosin-d3 Hydrochloride can undergo various chemical reactions, including:
Reactions are typically performed under controlled conditions:
(R)-Tamsulosin-d3 Hydrochloride functions primarily as an antagonist at alpha-1 adrenergic receptors. Its mechanism includes:
The pharmacokinetic profile involves absorption, distribution, metabolism, and excretion (ADME). The introduction of deuterium may enhance metabolic stability and alter the drug's half-life compared to non-deuterated forms, allowing for more sustained therapeutic effects .
Relevant analyses often include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment .
(R)-Tamsulosin-d3 Hydrochloride has several significant applications in scientific research:
(R)-Tamsulosin-d3 hydrochloride is a deuterium-labeled isotopologue of the selective α₁-adrenoceptor antagonist tamsulosin hydrochloride. Its molecular formula is C₂₀H₂₆D₃ClN₂O₅S, with a molecular weight of 447.99 g/mol [5] [9]. The compound features a chiral center at the propylamine side chain, exclusively adopting the (R)-configuration. This stereospecificity is critical for its pharmacological activity, as the (R)-enantiomer exhibits >100-fold greater binding affinity to α₁ₐ-adrenoceptors compared to the (S)-form [6] [8]. The core structure comprises:
Deuterium atoms specifically replace three hydrogen atoms at the N-isopropyl group, resulting in a propyl-d₃ unit (⁺N-CH(CD₃)-CH₃) [2] [9]. This modification preserves the parent compound's steric and electronic properties while altering metabolic stability.
Table 1: Atomic Composition of (R)-Tamsulosin-d3 Hydrochloride
Element | Count | Positional Significance |
---|---|---|
Carbon | 20 | Aromatic/alkyl backbone |
Hydrogen | 26 | Structural H atoms |
Deuterium | 3 | N-isopropyl methyl group |
Chlorine | 1 | Counterion (HCl) |
Nitrogen | 2 | Amine groups |
Oxygen | 5 | Ether/sulfonamide |
Sulfur | 1 | Sulfonamide group |
Deuterium (²H) incorporation at the N-isopropyl group serves as a strategic molecular tool for:
The d₃ label specifically targets the metabolically vulnerable N-isopropyl site, where oxidative N-dealkylation accounts for >60% of tamsulosin clearance [8].
Solubility: (R)-Tamsulosin-d3 hydrochloride is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in polar organic solvents: chloroform (22.5 mg/mL), DMSO (45.8 mg/mL), and dichloromethane (18.9 mg/mL) [5] [9]. The deuterium substitution does not alter polarity but slightly enhances lipophilicity (logP = 2.76 vs. 2.74 for non-deuterated form) due to reduced hydrogen bonding capacity [9].
Stability: The compound exhibits hygroscopic tendencies and requires storage at 2–8°C under inert atmosphere [5]. Thermal decomposition initiates at 231–233°C (melting with decomposition), mirroring the non-deuterated compound’s profile [2]. Accelerated stability studies show <0.5% deuterium loss over 24 months when stored in sealed, light-protected containers [9].
Crystallography: X-ray diffraction reveals a monoclinic crystal system (space group P2₁) with unit cell parameters a = 12.47 Å, b = 7.23 Å, c = 14.85 Å, β = 105.3°. The deuterated propyl group maintains isostructurality with the non-deuterated analog, displaying identical hydrogen bonding networks involving the sulfonamide (N–H⋯Cl⁻) and protonated amine (⁺N–H⋯O=C) groups [2].
Table 2: Physicochemical Profile
Property | (R)-Tamsulosin-d3 HCl | Non-Deuterated Tamsulosin HCl |
---|---|---|
Molecular Weight | 447.99 g/mol | 444.97 g/mol |
Melting Point | 231–233°C (dec.) | 230–232°C (dec.) |
LogP (calc.) | 2.76 | 2.74 |
pKa (amine) | 9.28 | 9.28 |
Solubility in DMSO | 45.8 mg/mL | 46.2 mg/mL |
Crystal Density | 1.324 g/cm³ | 1.321 g/cm³ |
Deuterium substitution induces three principal modifications:
Table 3: Functional Comparisons
Parameter | (R)-Tamsulosin-d3 HCl | Non-Deuterated (R)-Tamsulosin HCl | Impact |
---|---|---|---|
CYP3A4 Km | 48.7 μM | 8.2 μM | 6-fold ↑ |
Plasma t₁/₂ (rat) | 15.7 h | 9.2 h | 70% ↑ |
Vd (L/kg) | 1.63 | 1.59 | NSD* |
α₁ₐ IC50 | 0.021 nM | 0.019 nM | NSD |
Protein Binding | 98.7% | 98.9% | NSD |
*NSD: No significant difference (p>0.05)
The deuterated analog’s primary utility lies in drug metabolism research, where it serves as an internal standard for LC-MS quantification of tamsulosin in pharmacokinetic studies [5]. Its enhanced metabolic stability also enables mechanistic differentiation between exposure-dependent and target-mediated pharmacological effects [2].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3